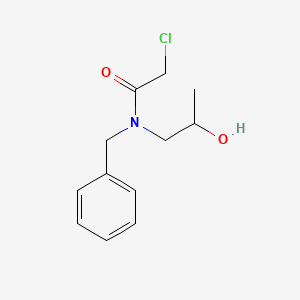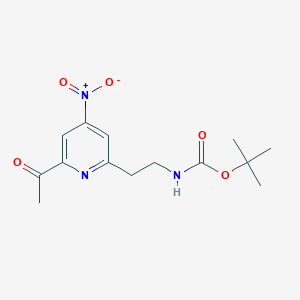
5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although the specific conditions depend on the desired product.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation can lead to the formation of different oxadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Bromophenyl)-1,2,4-triazole: Another heterocyclic compound with similar biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole:
Uniqueness
5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C8H4BrClN2O |
|---|---|
Molekulargewicht |
259.49 g/mol |
IUPAC-Name |
5-(3-bromophenyl)-3-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H |
InChI-Schlüssel |
MYIGREQEVKGEDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)


![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)
![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)





![3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]-](/img/structure/B14849314.png)
